REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:26])[CH2:3][CH2:4][NH:5][C:6](=[O:25])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14]C(=O)OCC2C=CC=CC=2)=[CH:10][CH:9]=1>[Pd].CO>[NH2:14][C:11]1[CH:10]=[CH:9][C:8]([CH2:7][C:6]([NH:5][CH2:4][CH2:3][N:2]([CH3:1])[CH3:26])=[O:25])=[CH:13][CH:12]=1
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen atmosphere for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Pd-C was removed
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by alumina column chromatography (development solvent; ethyl acetate:hexane=1:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)CC(=O)NCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |